molecular formula C8H13BrO5 B13398932 Diethyl 2-bromo-3-hydroxybutanedioate CAS No. 188944-76-5

Diethyl 2-bromo-3-hydroxybutanedioate

Cat. No.: B13398932
CAS No.: 188944-76-5
M. Wt: 269.09 g/mol
InChI Key: XVMUUAOSLJEHMN-UHFFFAOYSA-N
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Description

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is a chemical compound with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It is a diethyl ester derivative of 2-bromo-3-hydroxybutanedioic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as ethyl acetate .

Industrial Production Methods

Industrial production of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: PCC or Jones reagent in an appropriate solvent.

    Reduction: LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Various substituted succinates depending on the nucleophile used.

    Oxidation: 2-bromo-3-oxosuccinate derivatives.

    Reduction: Diethyl 2-bromo-3-hydroxybutanediol.

Scientific Research Applications

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-3-hydroxybutanedioate: Similar structure but different stereochemistry.

    Diethyl 2-chloro-3-hydroxybutanedioate: Chlorine instead of bromine.

    Diethyl 2-bromo-3-oxobutanedioate: Oxo group instead of hydroxyl group.

Uniqueness

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

diethyl 2-bromo-3-hydroxybutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUUAOSLJEHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514779
Record name Diethyl 2-bromo-3-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188944-76-5
Record name Diethyl 2-bromo-3-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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